Cas no 2376250-20-1 (3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel-)

3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel- structure
2376250-20-1 structure
Nome del prodotto:3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel-
Numero CAS:2376250-20-1
MF:C31H30N6O6S6
MW:774.996498584747
CID:6639884

3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel-
    • Inchi: 1S/C31H30N6O6S6/c1-33-25(42)30(15-38)34(2)23(40)28(33,46-48-49-47-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,45-44-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28+,29+,30+,31+/m0/s1
    • Chiave InChI: DVPMWXWNYJCZHY-KHMLTABWSA-N
    • Sorrisi: N1C2=C(C=CC=C2)[C@]2(N3C4=C(C=CC=C4)C(C[C@]45N(C)C(=O)[C@](CO)(N(C)C4=O)SSSS5)=C3)C[C@]34SS[C@](CO)(C(=O)N3[C@]12[H])N(C)C4=O

Proprietà sperimentali

  • Densità: 1.81±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.69±0.10(Predicted)

3,11a-Epidithio-11aH-pyrazino[1′,2′:1,5]pyrrolo[2,3-b]indole-1,4-dione, 2,3,5a,6,10b,11-hexahydro-3-(hydroxymethyl)-10b-[3-[[(1R,6R)-6-(hydroxymethyl)-7,9-dimethyl-8,10-dioxo-2,3,4,5-tetrathia-7,9-diazabicyclo[4.2.2]dec-1-yl]methyl]-1H-indol-1-yl]-2-methyl-, (3R,5aS,10bR,11aR)-rel- Letteratura correlata

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue